molecular formula C16H14N4O4S B2979492 N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 1396886-82-0

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2979492
CAS No.: 1396886-82-0
M. Wt: 358.37
InChI Key: AOMWQAYSKPVQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H14N4O4S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-10-5-3-8-13(17-10)15-19-20-16(24-15)18-14(21)11-6-4-7-12(9-11)25(2,22)23/h3-9H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMWQAYSKPVQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a methylsulfonyl group attached to a benzamide moiety. Its molecular formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of 306.32 g/mol. The unique combination of functional groups contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by:

  • Inhibition of Enzymatic Activity : It can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Case Study 1: Antibacterial Efficacy

A study focused on N-(1,3,4-Oxadiazol-2-yl)benzamides highlighted the potential of oxadiazole derivatives against Neisseria gonorrhoeae. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains . This suggests that further investigation into the specific compound could yield valuable insights into its antibacterial properties.

Case Study 2: Anticancer Activity

Research into various oxadiazole derivatives has revealed their potential in cancer therapy. For instance, a series of compounds were tested for their cytotoxicity against human cancer cell lines (e.g., TK-10 and HT-29), showing promising results in inhibiting cell growth . The exact mechanisms were attributed to apoptosis induction and cell cycle arrest.

Summary Table of Biological Activities

Activity TypePotential EfficacyReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryCOX inhibition

Q & A

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenylyl cyclase isoforms. Key residues: Lys436 (AC1) and Asp440 (AC8) for hydrogen bonding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .

How to assess off-target effects in kinase or receptor panels?

Advanced Question

  • Broad-Spectrum Screening : Use Eurofins Cerep panels (e.g., 50 kinases at 10 µM).
  • Selectivity Ratio : Calculate IC50_{50} ratios between primary target (AC1/AC8) and off-targets (e.g., AC5). A ratio >100 indicates high selectivity .

What in vivo models are suitable for evaluating therapeutic potential?

Advanced Question

  • Chronic Pain Models : Rat spinal nerve ligation (SNL) for neuropathic pain. Dose: 10 mg/kg i.p., twice daily.
  • PK/PD Analysis : Measure plasma concentrations (LC-MS/MS) and correlate with mechanical allodynia reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.